1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one

Description

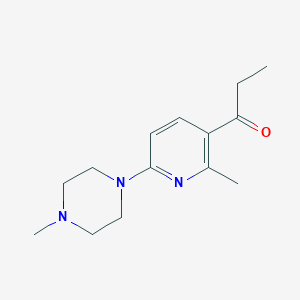

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one is a pyridine derivative featuring a 4-methylpiperazine substituent at the 6-position and a propan-1-one group at the 3-position of the pyridine ring.

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

1-[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C14H21N3O/c1-4-13(18)12-5-6-14(15-11(12)2)17-9-7-16(3)8-10-17/h5-6H,4,7-10H2,1-3H3 |

InChI Key |

FLHWDLAMWDDPES-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(N=C(C=C1)N2CCN(CC2)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol.

Substitution with Methyl Groups: The piperazine ring is then methylated using methyl iodide.

Formation of the Pyridine Ring: The pyridine ring is synthesized separately through a series of reactions involving aldehydes and ammonia.

Coupling of the Rings: The piperazine and pyridine rings are coupled using a suitable coupling agent such as phosphorus oxychloride.

Addition of the Propanone Group: Finally, the propanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as catalysts

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like sodium hydride and alkyl halides.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Sodium hydride, alkyl halides.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structural features allow it to interact with biological targets effectively, making it valuable in drug development.

Key Applications in Drug Discovery

- Targeted Cancer Therapies : Research has indicated that derivatives of this compound can inhibit specific cancer cell lines, demonstrating potential as anticancer agents. For example, studies have shown that modifications to the piperazine moiety enhance selectivity towards cancer-related targets .

- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating conditions like depression and anxiety. Its piperazine group is known for enhancing the pharmacological profile of neuroactive drugs .

Bioconjugation

The unique structure of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one facilitates its use in bioconjugation processes. This application is critical for developing targeted therapies where biomolecules need to be attached to specific sites.

Applications in Diagnostics and Therapeutics

- Antibody Conjugates : This compound can be conjugated with monoclonal antibodies to improve targeting mechanisms in cancer therapy, enhancing the efficacy of treatments while minimizing side effects .

Material Science

In material science, this compound is utilized for its chemical properties that enhance material performance.

Applications in Advanced Materials

Fluorescent Probes

The compound's properties make it suitable for developing fluorescent probes essential for biological imaging.

Applications in Biological Imaging

Fluorescent probes derived from this compound are employed in cellular imaging studies, allowing researchers to visualize cellular processes and interactions effectively . These probes are crucial for understanding complex biological systems and disease mechanisms.

Case Studies

- Cancer Therapeutics : A study published in 2023 demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for new cancer therapies .

- Neuropharmacology : Research has indicated that modifications to this compound can enhance its affinity for serotonin receptors, providing insights into its potential as an antidepressant agent .

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Differences :

- The 6-position substituent is a propylamino group instead of 4-methylpiperazinyl.

- Molecular formula: C₁₂H₁₈N₂O (vs. C₁₄H₂₁N₃O for the target compound).

Hypothesized Properties :

- Lipophilicity: The propylamino group may increase logP relative to the 4-methylpiperazinyl group, enhancing membrane permeability but reducing aqueous stability.

- Pharmacological Implications : The simpler amine substituent might reduce affinity for targets requiring piperazine-specific interactions (e.g., serotonin receptors) .

1-[4-({2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one (V030-0966)

Structural Differences :

- Core structure: Imidazo[1,2-a]pyridine instead of pyridine.

- Substituents: Includes a 4-chlorophenyl, 3-(trifluoromethyl)phenyl, and piperazine-linked propan-1-one group.

Hypothesized Properties :

- Bioactivity : The imidazo[1,2-a]pyridine core is associated with kinase inhibition (e.g., JAK/STAT pathways), while the trifluoromethyl and chlorophenyl groups enhance lipophilicity and metabolic stability.

- Pharmacokinetics : The trifluoromethyl group could prolong half-life due to resistance to oxidative metabolism .

Comparative Data Table

| Compound Name | Core Structure | 6-Position Substituent | Molecular Formula | Key Hypothesized Properties |

|---|---|---|---|---|

| 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one | Pyridine | 4-Methylpiperazinyl | C₁₄H₂₁N₃O | Moderate solubility, kinase/receptor modulation |

| 1-(2-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one (CAS 1543401-60-0) | Pyridine | Propylamino | C₁₂H₁₈N₂O | Higher lipophilicity, reduced target specificity |

| 1-[4-({2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one | Imidazo[1,2-a]pyridine | Complex aryl and piperazine | C₂₉H₂₅ClF₃N₅O | High lipophilicity, kinase inhibition, metabolic stability |

Research Findings and Limitations

- Structural Insights: The 4-methylpiperazinyl group in the target compound likely enhances solubility and target engagement compared to simpler amines (e.g., propylamino) but may introduce metabolic liabilities due to N-methylation .

- Activity Trends : Imidazo[1,2-a]pyridine derivatives (e.g., V030-0966) demonstrate broader kinase inhibition profiles than pyridine-based analogs, though with increased molecular weight and complexity .

- Data Gaps: No experimental data (e.g., IC₅₀, logP, solubility) are available in the provided evidence, necessitating caution in extrapolating properties.

Biological Activity

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one, with the CAS number 338417-97-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of a piperazine moiety, which is often associated with various biological activities. The structural features contribute to its interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives related to this compound. The findings showed significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent effects against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

2. Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting specific kinases involved in cancer progression. For instance, it has shown potential in inhibiting BCR-ABL tyrosine kinase, which is crucial in certain leukemias. In vitro assays demonstrated that derivatives of this compound could effectively block cell cycle progression and promote apoptosis in BCR-ABL-expressing cells .

3. Neurological Effects

Given the presence of the piperazine group, there is interest in its neuropharmacological effects. Compounds with similar structures have been linked to modulation of neurotransmitter systems, which may suggest potential applications in treating neurological disorders .

Case Studies

- Antimicrobial Evaluation

- Inhibition of BCR-ABL Kinase

Data Tables

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | MIC Testing | MIC values: 0.22 - 0.25 μg/mL |

| Anticancer | Enzymatic Assays | IC50 values: Low nanomolar range against BCR-ABL |

| Neuropharmacology | Receptor Binding Assays | Modulation of neurotransmitter systems suggested |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.